molecular formula C22H27N5O3S2 B2369570 2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide CAS No. 1207043-31-9

2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide

Cat. No. B2369570
CAS RN: 1207043-31-9
M. Wt: 473.61
InChI Key: IJBQMAUPASVUQB-UHFFFAOYSA-N
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Description

The compound “2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[4,5-d]pyrimidin ring, a piperidino ring, and a sulfanyl group . This compound could potentially be synthesized from a series of reactions involving these functional groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its functional groups and ring structures. The thiazolo[4,5-d]pyrimidin ring is a heterocyclic ring containing nitrogen and sulfur atoms . The 4-methylpiperidino group is a secondary amine with a methyl group attached to one of the nitrogen’s hydrogen atoms . The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would largely be determined by its functional groups. For example, the sulfanyl group is known for its nucleophilic properties, and could potentially undergo substitution reactions . The secondary amine in the 4-methylpiperidino group could potentially undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of the polar sulfanyl group and the secondary amine could potentially make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the strength of the intermolecular forces present .

Future Directions

Given the potential biological activity of compounds containing similar functional groups and ring structures, this compound could be of interest for further study . Future research could explore its potential pharmacological effects, its mechanism of action, and its safety profile. Additionally, further work could be done to optimize its synthesis and to explore its reactivity .

properties

IUPAC Name

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-4-27-20(29)18-19(24-21(32-18)26-11-9-14(2)10-12-26)25-22(27)31-13-17(28)23-15-5-7-16(30-3)8-6-15/h5-8,14H,4,9-13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBQMAUPASVUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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